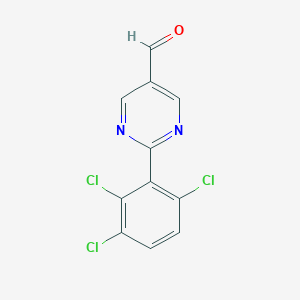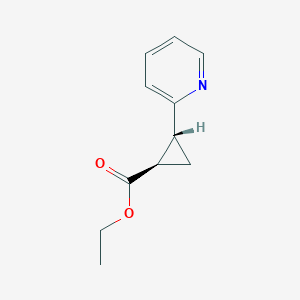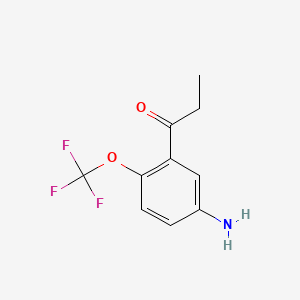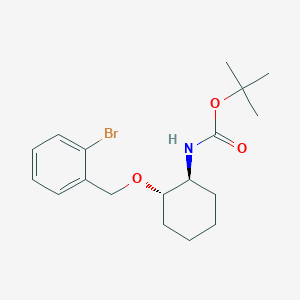![molecular formula C7H4N4 B14040853 1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent like 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions: 1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridine: Similar structure but different arrangement of nitrogen atoms, leading to distinct chemical properties and applications.
1H-Pyrazolo[4,3-c]pyridine:
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring, offering unique biological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of a carbonitrile group, which imparts distinct reactivity and potential for diverse applications.
特性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
1H-pyrazolo[3,4-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-9-4-7-6(5)3-10-11-7/h2-4H,(H,10,11) |
InChIキー |
OOVKIESBMIJPMD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=N1)NN=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)





![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
